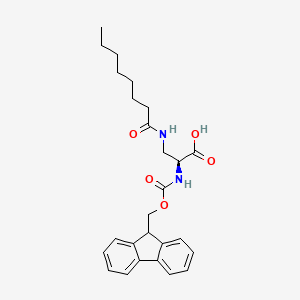

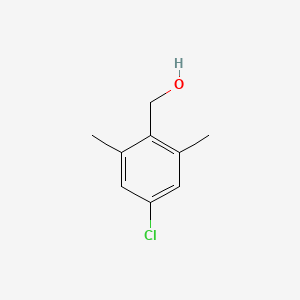

![molecular formula C12H12ClN3O B1429936 2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride CAS No. 1423027-48-8](/img/structure/B1429936.png)

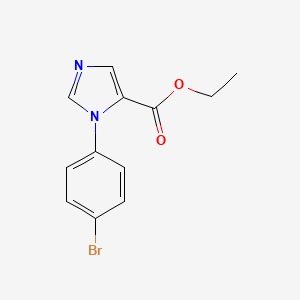

2-Oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-4'-carbonitrile hydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of “4′-aryl-3′-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)-1′-methyl-2-oxo-1,2-dihydrospiro[indole-3,2’-pyrrolidine]-3′-carbonitriles” involves a mixture of isatin, N-methylglycine, cyanoacetylphthalazine, and an aldehyde in ethanol .Molecular Structure Analysis

The molecular structure of these compounds can be complex. For example, the compound “methyl (3S,5’R)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-5’-carboxylate” has a molecular weight of 246.262 and a chemical formula of C13H14N2O3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps. For example, the synthesis of spiro-pyrrolidine-oxindoles involves [3+2]-cycloaddition of nonstabilized azomethine ylide to the conjugated double bond of 3-aryl-2-[1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carbonyl]prop-2-enenitriles .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, “methyl (3S,5’R)-2-oxo-1,2-dihydrospiro[indole-3,3’-pyrrolidine]-5’-carboxylate” is a solid with a molecular weight of 336.39 .Applications De Recherche Scientifique

Synthesis of Novel Chemical Compounds : This compound has been utilized in the synthesis of various spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives, which were achieved through a 1,3-dipolar cycloaddition reaction. These derivatives have potential applications in various fields of chemical research (Poomathi et al., 2015).

Crystal Structure Analysis : Research has also focused on analyzing the crystal structures of derivatives of this compound. For instance, studies have been conducted on the crystal structures of ethyl dispiro[1-benzothiophene-2,3'-pyrrolidine-2',3''-indoline]-4'-carboxylate derivatives, providing insights into their molecular configurations and potential applications (Savithri et al., 2014).

Potential Biological Activities : Some derivatives of this compound have been studied for their biological activities. For example, dispiro[1H-indene-2,3'-pyrrolidine-2',3''-[3H]indole]-1,2''(1''H)-diones, synthesized through 1,3-dipolar cycloaddition reactions, showed promising anti-tumor activity in preliminary screenings (Girgis, 2009).

Green Chemistry Applications : This compound has been used in the context of green chemistry. For example, spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives were synthesized using green chemistry principles and evaluated as corrosion inhibitors for mild steel in hydrochloric acid medium (Gupta et al., 2018).

Chemosensing Applications : There's also research on the use of isatin-based spiro compounds, synthesized from this compound, for chemosensing applications. These compounds have been used for efficient and selective fluorescence quenching for Cu2+ ions, indicating their potential as fluorescence probes (Kundu et al., 2013).

Orientations Futures

The future directions for the study of these compounds could involve further exploration of their synthesis, characterization, and potential biological activities. As these compounds are structurally complex and potentially biologically active, they could be of interest in the field of medicinal chemistry .

Mécanisme D'action

Target of Action

Compounds with a similar structure, such as spiro-oxindole-pyrrolidines, have been found to inhibit the mdm2-p53 interaction . The MDM2 protein is an E3 ubiquitin-protein ligase that targets tumor suppressor protein p53 for proteasomal degradation . By inhibiting this interaction, the compound could potentially increase the levels of p53, leading to the induction of apoptosis .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Therefore, any compound that increases p53 levels could have significant downstream effects on these processes .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

If the compound acts as an inhibitor of the mdm2-p53 interaction, it could potentially lead to an increase in p53 levels, resulting in the induction of apoptosis .

Propriétés

IUPAC Name |

2-oxospiro[1H-indole-3,4'-pyrrolidine]-3'-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O.ClH/c13-5-8-6-14-7-12(8)9-3-1-2-4-10(9)15-11(12)16;/h1-4,8,14H,6-7H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXNTNBUOQJOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(CN1)C3=CC=CC=C3NC2=O)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

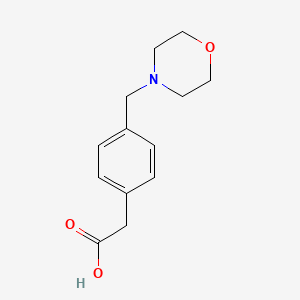

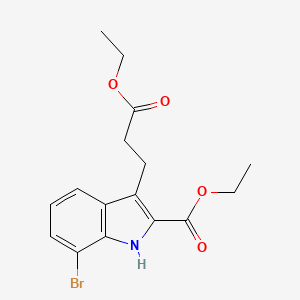

![7-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1429866.png)

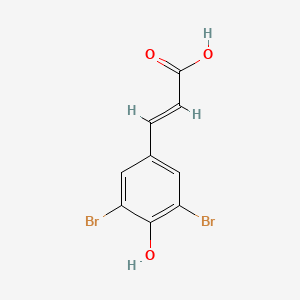

![1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1429875.png)